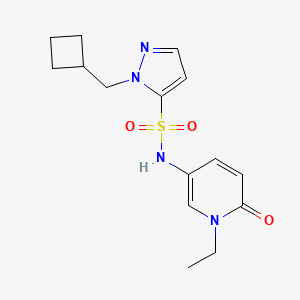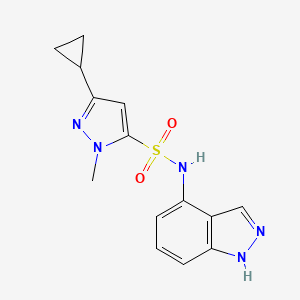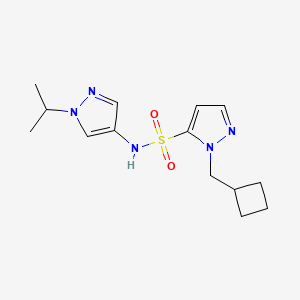![molecular formula C10H17N5O3 B7415937 N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide](/img/structure/B7415937.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents.
For the specific synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide, the following steps can be employed:
Formation of the Tetrazole Ring: The starting material, 2-methoxyethyl nitrile, is reacted with sodium azide in the presence of a catalyst to form the tetrazole ring.
Introduction of the Oxane-2-carboxamide Moiety: The tetrazole intermediate is then reacted with oxane-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and other advanced techniques can also enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.
科学的研究の応用
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Tetrazole derivatives are known for their energetic properties and can be used in the development of high-energy materials and explosives.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other valuable chemicals and materials.
作用機序
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with various enzymes and receptors in biological systems . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide: A similar compound with a pyridine ring instead of an oxane ring.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with energetic properties.
Uniqueness
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is unique due to its specific combination of the tetrazole ring and oxane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-17-7-5-15-10(12-13-14-15)11-9(16)8-4-2-3-6-18-8/h8H,2-7H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFURQAJSBRRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[2-(cyclobutylmethyl)pyrazol-3-yl]sulfonylamino]-N-methylbenzamide](/img/structure/B7415860.png)
![N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-ethoxy-2-methylpyrimidin-4-amine](/img/structure/B7415870.png)
![3-[5-Fluoro-2-(5-propan-2-yloxypyridin-3-yl)phenyl]propanoic acid](/img/structure/B7415876.png)
![N-(2-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B7415884.png)
![2-Cyclopropyl-4-methyl-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]pyrimidine](/img/structure/B7415893.png)
![N-methyl-2-(tetrazol-1-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B7415896.png)
![4-methyl-2-[4-(thieno[3,2-d]pyrimidin-4-ylamino)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7415899.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7415900.png)


![[2-(Oxan-4-yl)-1,3-oxazol-4-yl]-(3-phenylpiperazin-1-yl)methanone](/img/structure/B7415919.png)
![5-fluoro-N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-3-carboxamide](/img/structure/B7415931.png)
![4-[[2-(Cyclobutylmethyl)pyrazol-3-yl]sulfonyl-methylamino]benzamide](/img/structure/B7415942.png)

